3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as pyrrolopyrimidines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyrimidine ring .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyl groups could potentially undergo oxidation reactions .Scientific Research Applications
Antitubercular Activity
- Design and Synthesis: A study focused on benzocoumarin-pyrimidine hybrids, closely related to the compound , revealed their potential as novel antitubercular agents. These compounds displayed potent activity against Mycobacterium tuberculosis, suggesting their promise for further investigation in the treatment of tuberculosis (Reddy, Hosamani, & Devarajegowda, 2015).
Antimicrobial and Antifungal Properties
- Synthesis and Activity: Thieno[2,3-d]Pyrimidin-4(3H)-one derivatives, including structures similar to the compound of interest, demonstrated significant antibacterial and antifungal activities against various pathogens, including Candida fungus species. This indicates their potential application in treating infections caused by these organisms (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Larvicidal Activity
- Biological Activity Assessment: A related study on pyrimidine linked with morpholinophenyl derivatives found significant larvicidal activity in some compounds, suggesting potential use in pest control or as insecticides (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Anticancer Properties
- Synthesis and Anticancer Testing: Fluorinated coumarin–pyrimidine hybrids, closely related to the compound , were synthesized and evaluated for their anticancer activity. Several compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment (Hosamani, Reddy, & Devarajegowda, 2015).
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4-carboxylic acids, have been found to exhibit antimicrobial activity againstPseudomonas aeruginosa . They are also used as intermediates in the synthesis of GABA B receptor modulators , potentially useful for the treatment of central nervous system disorders .
Mode of Action
Thieno[3,2-d]pyrimidin-4-amines, which share a similar structure, have been reported to inhibitCyt-bd , a cytochrome bd oxidase . This inhibition could potentially disrupt the energy metabolism of the target organism .
Biochemical Pathways
The inhibition of cyt-bd by similar compounds suggests that it may affect theelectron transport chain and disrupt ATP production .
Result of Action
Similar compounds have shown significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
The safety data sheet for phenylboronic acid, a related compound, suggests that it is hygroscopic and may spread in water systems . This could potentially influence the compound’s action and stability in different environments.
Properties
IUPAC Name |
3-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c27-21-13-7-10-19(14-21)17-32-26-29-23-22(20-11-5-2-6-12-20)15-28-24(23)25(31)30(26)16-18-8-3-1-4-9-18/h1-15,28H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQGICDJIPPIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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